4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine
Overview
Description
4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromine atom, a methoxymethyl group, and a morpholine ring attached to a triazole core
Preparation Methods
The synthesis of 4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazole core: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the triazole ring is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the methoxymethyl group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Formation of the morpholine ring: The final step involves the formation of the morpholine ring through a cyclization reaction involving an appropriate amine and an epoxide or halohydrin.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine undergoes various chemical reactions, including:
Substitution reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the specific functional groups present and the reagents used.
Cyclization reactions: The presence of multiple reactive sites allows for the formation of various cyclic structures through intramolecular cyclization reactions.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and suitable solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
Medicinal chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes and receptors. It has been investigated for its antimicrobial, antifungal, and anticancer activities.
Materials science: The unique structural features of the compound make it a valuable building block for the synthesis of advanced materials, such as polymers and coordination complexes.
Chemical biology: The compound can be used as a chemical probe to study biological processes and pathways, providing insights into the mechanisms of action of various biomolecules.
Mechanism of Action
The mechanism of action of 4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity or modulating their function. The presence of the bromine atom and the methoxymethyl group enhances the compound’s binding affinity and selectivity for its targets. The morpholine ring contributes to the overall stability and solubility of the compound, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine can be compared with other triazole derivatives, such as:
3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide: This compound shares a similar triazole core but differs in the presence of a carboxamide group instead of a morpholine ring.
5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole: This compound has a similar bromine and methoxymethyl substitution pattern but lacks the morpholine ring.
The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4O2/c1-14-6-13-8(10-7(9)11-13)12-2-4-15-5-3-12/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKMZFDSQVNKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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